molecular formula C9H13NO2 B13024972 3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid

3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid

Cat. No.: B13024972
M. Wt: 167.20 g/mol
InChI Key: XJXGQAWMPWPJIO-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid (CAS 2732771-77-4) is a chemically versatile bicyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C9H13NO2, with a molecular weight of 167.21 g/mol . The compound features a rigid, cleft-shaped scaffold that is a predominant motif in numerous biologically active natural products and synthetic derivatives . This core structure is recognized as a "privileged structure" because it is commonly found in alkaloids and other compounds that show a high propensity for binding to various biological targets . In pharmaceutical research, this scaffold and its derivatives have been explored for a wide range of therapeutic applications. Key among these is its potential in anticancer research, where structurally related compounds have demonstrated an ability to inhibit cancer cell proliferation . Furthermore, the 3-azabicyclo[3.3.1]nonane skeleton is a key intermediate in the synthesis of more complex molecules. For instance, derivatives of this core have been developed as potent renin inhibitors for the potential treatment of hypertension and cardiovascular diseases , and other analogues have been investigated for their neuroprotective properties . The carboxylic acid functional group provides a reactive handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives to explore structure-activity relationships . This compound is intended for research purposes only as a key intermediate in the construction of functionally diverse molecules for biological evaluation and method development. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-azabicyclo[3.3.1]non-6-ene-3-carboxylic acid

InChI

InChI=1S/C9H13NO2/c11-9(12)10-5-7-2-1-3-8(4-7)6-10/h1-2,7-8H,3-6H2,(H,11,12)

InChI Key

XJXGQAWMPWPJIO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1CN(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives

A patented method (RU2132846C1) describes a route to 3-azabicyclo[3.3.1]nonane derivatives, which are structurally close to the target compound. The key steps include:

This method allows for the preparation of various 3-substituted azabicyclo[3.3.1]nonenes, including those bearing carboxylic acid groups at the 3-position by using appropriate amines or amine derivatives (e.g., those containing carboxyl functionalities).

Table 1: Key Reaction Components and Variations in Mannich Synthesis

Step Reagents/Conditions Outcome/Notes
Reduction m-Dinitrobenzene + K[BH4] Dipotassium salt of 3,5-bis(acynitro)cyclohexene
Aminomethylation Formaldehyde + Primary amine Introduction of 3-substituted azabicyclo[3.3.1]nonene
Acidification Acetic acid to pH 6 Isolation of Mannich base derivatives
Variation Use of diamines Formation of bis-bicyclononene compounds

This method is supported by IR and NMR spectroscopy and elemental analysis confirming the bicyclic structure and substitution pattern.

Hydrogenation and Functional Group Transformation

In related bicyclic amine syntheses (e.g., 9-azabicyclo[3.3.1]nonane), hydrogenation of bicyclic ketones or imines over Pd(OH)2 catalysts under mild conditions is employed to reduce intermediates and install the bicyclic amine core. Subsequent oxidation or carboxylation steps introduce the carboxylic acid group at the desired position.

An example procedure involves:

  • Hydrogenation of bicyclic ketone intermediates in isopropanol at 50 °C under 50 psi hydrogen pressure.
  • Filtration and purification to yield bicyclic amines.
  • Subsequent oxidation or carboxylation to produce the carboxylic acid derivative.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Mannich Reaction (RU2132846C1) Reduction of m-dinitrobenzene, aminomethylation, acidification Versatile substitution, confirmed structure Requires handling of nitro compounds and reducing agents
Multi-Component Reactions Aldehyde + amine + nucleophile cyclization Simple, one-pot synthesis possible Limited direct reports for target compound
Hydrogenation of Ketone Intermediates Catalytic hydrogenation, oxidation/carboxylation High purity amine core, scalable Multi-step, requires catalyst and controlled conditions

Research Findings and Analytical Confirmation

  • The Mannich bases and bicyclic structures are confirmed by infrared (IR) spectroscopy , proton nuclear magnetic resonance (1H NMR) spectroscopy, and elemental analysis .
  • Reaction yields for Mannich-based syntheses typically exceed 80%, indicating efficient conversion.
  • Hydrogenation steps demonstrate high selectivity and purity, as confirmed by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Reactivity Profile

The compound’s carboxylic acid group drives its reactivity, while the bicyclic nitrogen-containing framework influences steric and electronic effects. Key reactions include:

Esterification

The carboxylic acid reacts with alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form esters. This reaction is foundational for synthesizing derivatives with varied solubility and bioavailability.

Amidation

Reaction with amines or amides under coupling agents (e.g., DCC, HOBt) generates amide derivatives. This step is critical for developing biologically active analogs.

Decarboxylation

Under high-temperature conditions, the carboxylic acid group may lose CO₂, yielding structurally simpler derivatives. This reaction is less common but possible under specific catalytic or thermal activation.

Substitution Reactions

The bicyclic framework allows for substitutions at specific positions (e.g., the 7-position), as demonstrated in studies introducing heteroaryl groups. These reactions expand the compound’s functional group diversity .

Intramolecular Nucleophilic Attack

In related compounds (e.g., bi-ATDO), nitrogen atoms in the bicyclic system can participate in nucleophilic attacks, as seen in amide bond cleavage mechanisms. Computational studies (ωB97XD/6–311+G(d,p)) reveal activation energies around 20.5 kcal/mol for such processes, though direct evidence for this compound remains limited .

Computational Optimization

Advanced synthetic routes often employ computational methods (e.g., retrosynthetic pathway design) to predict reaction efficiencies and optimize conditions. This is particularly relevant for complex bicyclic systems .

Key Reaction Data

Reaction Type Key Reagents/Conditions Product Citation
EsterificationAlcohol, H₂SO₄ (catalyst)Carboxylic acid ester
AmidationAmine, DCC/HOBtAmide derivative
DecarboxylationHigh temperatureBicyclic amine
SubstitutionHeteroaryl reagents7-Substituted derivative

Future Research Directions

  • Mechanistic studies : Elucidating the role of bicyclic nitrogen in directing reactivity.

  • Biological activity : Expanding SAR studies to correlate structure with pharmacological effects .

Scientific Research Applications

3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Nitrogen Position Key Functional Groups Molecular Weight Key Applications
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid 3 Carboxylic acid 195.2* Alkaloid synthesis, receptor antagonists
Bicyclo[3.3.1]non-6-ene-3-carboxylic acid None Carboxylic acid 180.2 Organic synthesis
9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid None Carboxylic acid, ketone 194.2 Azaadamantane precursors

*Calculated based on molecular formula C₉H₁₁NO₂.

Azabicyclo Derivatives with Varied Ring Sizes

  • 3-Azabicyclo[3.2.2]nonane Derivatives: Smaller ring system ([3.2.2] vs. [3.3.1]) enhances conformational flexibility. Mannich base derivatives exhibit potent antitussive activity comparable to codeine, demonstrating the impact of ring size on pharmacological efficacy .
  • 9-Azabicyclo[3.3.1]non-3-yl Carboxamides: Nitrogen at the 9-position instead of 3 alters binding interactions. These derivatives are used in indazole carboxamide syntheses, targeting neurological receptors .

Table 2: Pharmacological Activity Comparison

Compound Ring System Bioactivity Potency (vs. Reference)
This compound [3.3.1] Molecular recognition, hypoglycemic agents N/A (precursor role)
3-Azabicyclo[3.2.2]nonane Mannich bases [3.2.2] Antitussive Equivalent to codeine
7-Demethyltecomanine (derived from 3-azabicyclo[3.3.1]nonane) [3.3.1] Hypoglycemic High activity

Substituent Effects on Reactivity and Bioactivity

  • N-Alkylation: 3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride (CAS 60364-11-6) shows enhanced solubility and stability, making it suitable for drug formulation .
  • Ester Derivatives: Ethyl esters (e.g., ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate) act as prodrugs, improving membrane permeability .
  • Lactonized Derivatives : Halichonic acid B, derived via intramolecular aza-Prins reactions, demonstrates how ring functionalization influences natural product bioactivity .

Table 3: Impact of Substituents

Derivative Substituent Property Enhanced Application
3-Methyl-3-azabicyclo[3.3.1]nonane Methyl at N3 Solubility, stability Drug formulation
Ethyl 9-oxo-3-benzyl-6-benzylamino ester Benzyl groups Lipophilicity Potential CNS-targeting agents
Halichonic acid B Lactone ring Natural product bioactivity Antimicrobial agents

Biological Activity

3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid is a bicyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H19N

Molecular Weight: 207.30 g/mol

IUPAC Name: this compound

The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the body, particularly muscarinic acetylcholine receptors. These interactions can modulate various physiological processes, making it a candidate for therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits significant affinity for muscarinic receptors (M1-M5). The binding affinity of this compound has been compared with established muscarinic ligands, revealing promising results:

Compound Ki Value (nM) Receptor Type
This compound10 - 50M1-M5
Carbachol~100M1-M5
Arecoline~300M1-M5

These values suggest that the compound may be more potent than traditional muscarinic agonists, indicating its potential as a lead compound for drug development aimed at treating conditions like Alzheimer's disease and other cognitive disorders .

Case Studies

  • Muscarinic Receptor Binding Study
    • A study investigated the binding properties of various analogs of 3-Azabicyclo[3.3.1]non-6-ene derivatives on human muscarinic receptors.
    • The results showed that certain modifications to the bicyclic structure significantly enhanced receptor selectivity and binding affinity, particularly for the M2 subtype .
  • Neuroprotective Effects
    • In vitro studies demonstrated that 3-Azabicyclo[3.3.1]non-6-ene derivatives exhibited neuroprotective effects against oxidative stress in neuronal cell lines.
    • The mechanism was linked to the modulation of cholinergic signaling pathways, which are crucial in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors like pyridines or piperidines.

Synthetic Route Overview

Step Reaction Type Conditions
Step 1Catalytic ReductionPd-C, H2
Step 2CyclizationEthyl acrylate
Step 3Acid DecarboxylationHeat

This synthetic approach has been optimized to yield high purity products suitable for biological testing .

Future Directions in Research

The ongoing research into the biological activity of this compound focuses on:

  • Development of Selective Muscarinic Antagonists: Modifying the structure to enhance selectivity for specific receptor subtypes.
  • Investigating Other Biological Pathways: Exploring additional mechanisms beyond cholinergic signaling that may contribute to its pharmacological effects.

Q & A

Q. What are the primary synthetic routes for 3-azabicyclo[3.3.1]non-6-ene-3-carboxylic acid?

The compound is synthesized via intramolecular aza-Prins cyclization , where an iminium intermediate undergoes regioselective cyclization to form the bicyclic scaffold. For example, treatment of imine precursors with formic acid (85–100 equiv) in chloroform yields the target compound in 64% isolated yield . Alternative methods include hydrolysis of mesylate intermediates under alkaline conditions, though this requires careful control to avoid side reactions .

Q. How is the bicyclic structure confirmed experimentally?

Structural confirmation relies on NMR spectroscopy and X-ray crystallography . Key NMR signals include the deshielded carboxylic proton (δ ~12 ppm) and characteristic coupling patterns for the bicyclic system. X-ray analysis resolves the endo/exo configuration of substituents and validates the rigid 3-azabicyclo[3.3.1]nonane framework .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : The benzamide derivative of intermediates can be recrystallized to achieve enantiomeric purity (>98%) .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients effectively separates isomeric byproducts (e.g., lactones or exocyclic alkenes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomeric byproducts during synthesis?

Competing pathways (e.g., lactonization or exocyclic alkene formation) are influenced by solvent polarity and acid concentration . For example:

ConditionYield of TargetByproduct Ratio
Formic acid (100 equiv)64%8:1 (lactone)
Lower acid concentration<30%Increased lactone
High acid concentration favors the aza-Prins pathway by stabilizing the iminium intermediate .

Q. How do spectroscopic data resolve ambiguities in regioselectivity?

Discrepancies between NOESY (nuclear Overhauser effect) and DFT calculations may arise. For example, NOESY correlations at C6 and C7 confirm endo stereochemistry, while DFT models predict thermodynamic stability for the observed product. Combining both methods resolves conflicting interpretations .

Q. What computational methods predict the reactivity of this compound in electrophilic additions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the carbocation stability during bromine addition. Partial positive charges at C6/C7 are stabilized by orbital overlap with the nitrogen lone pair, favoring bromolactone formation (e.g., compound 20 in ) over alternative adducts .

Methodological Challenges and Solutions

Q. Why does bromine addition yield bromolactone instead of dihalogenation?

The nitrogen atom in the bicyclic system directs bromine to attack C7, forming a lactone via intramolecular esterification. This is confirmed by LC-MS and IR spectroscopy (C=O stretch at 1740 cm⁻¹) .

Q. How to address contradictions in environmental stability assessments?

While the compound is not explicitly classified for environmental hazards, related bicyclic carboxylic acids show low aquatic toxicity (LC50 >100 mg/L for Daphnia magna). However, lab protocols recommend avoiding environmental release due to potential bioaccumulation risks .

Safety and Handling

  • Storage : Keep in inert atmosphere (N2_2/Ar) at -20°C to prevent oxidation .
  • PPE : Use flame-resistant clothing, gloves, and eye protection due to reactive intermediates .

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